4-Benzyl-1-(2-nitrophenyl)piperidine
Description
4-Benzyl-1-(2-nitrophenyl)piperidine is a piperidine derivative featuring a benzyl group at the 4-position and a 2-nitrophenyl substituent at the 1-position of the piperidine ring. The 2-nitrophenyl group introduces electron-withdrawing properties, which may influence reactivity, binding affinity, and metabolic stability compared to analogs with other substituents.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-benzyl-1-(2-nitrophenyl)piperidine |
InChI |
InChI=1S/C18H20N2O2/c21-20(22)18-9-5-4-8-17(18)19-12-10-16(11-13-19)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 |
InChI Key |
QMXGFFBMALEHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-(2-nitrophenyl)piperidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 4-Benzyl-1-(2-nitrophenyl)piperidine.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1-(2-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Pharmacological Properties
4-Benzyl-1-(2-nitrophenyl)piperidine exhibits significant pharmacological activity, primarily as a monoamine releasing agent. It has been shown to selectively release dopamine and norepinephrine, making it a candidate for further research in the treatment of neurological disorders.
Key Pharmacological Data:
| Property | Value |
|---|---|
| Selectivity for Dopamine Release | 20-48 fold |
| EC50 for Dopamine | 109 nM |
| EC50 for Norepinephrine | 41.4 nM |
| EC50 for Serotonin | 5246 nM |
| MAO-A Inhibition (IC50) | 130 μM |
| MAO-B Inhibition (IC50) | 750 μM |
These properties indicate that the compound may help manage conditions characterized by dysregulation of these neurotransmitters, such as depression and anxiety disorders .
Antiviral Applications
Recent studies have identified derivatives of piperidine compounds, including 4-benzyl-1-(2-nitrophenyl)piperidine, as potential inhibitors of the influenza virus. Specifically, N-benzyl-4,4-disubstituted piperidines have demonstrated efficacy against the H1N1 strain by interfering with hemagglutinin fusion peptide interactions.
Antiviral Efficacy:
- Mechanism: The compound interacts with the hemagglutinin fusion peptide at a novel binding site, inhibiting membrane fusion necessary for viral entry into host cells.
- Resistance Mechanism: Mutations in the hemagglutinin protein can lead to resistance against these inhibitors, highlighting the need for ongoing research into structure-activity relationships (SAR) to optimize efficacy against resistant strains .
Case Studies
- Psychotropic Applications:
-
Influenza Virus Inhibition:
- A study conducted by researchers at the Instituto de Química Médica demonstrated that N-benzyl-4,4-disubstituted piperidines could inhibit H1N1 through specific interactions with viral proteins. The findings suggest that these compounds could represent a novel class of antiviral agents targeting influenza .
- Dopamine Receptor Modulation:
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(2-nitrophenyl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can interact with various biological pathways, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, applications, and toxicity
Key Structural and Functional Differences
Trimethylbenzyl analogs (e.g., 4-Benzyl-1-(2,4,6-trimethyl-benzyl)piperidine) demonstrate improved steric bulk, which may enhance selectivity in molecular docking studies for SARS-CoV-2 inhibition .
Synthetic Pathways: The target compound may be synthesized via nucleophilic aromatic substitution, similar to methods used for 4-(2,4-difluorophenoxy)-1-(4-(methylsulfonyl)-2-nitrophenyl)piperidine (reaction of nitro-substituted aryl halides with piperidine derivatives in the presence of a base) .
The nitro group in the target compound may alter these properties by increasing polarity or metabolic susceptibility.
Biological Activity
4-Benzyl-1-(2-nitrophenyl)piperidine is a compound within the piperidine class, noted for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, antiviral properties, and potential uses in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C18H20N2O2
- Molecular Weight : 296.4 g/mol
- IUPAC Name : 4-benzyl-1-(2-nitrophenyl)piperidine
- Canonical SMILES : C1CN(CCC1CC2=CC=CC=C2)C3=CC=CC=C3N+[O-]
The compound features a piperidine ring substituted with both a benzyl group and a nitrophenyl group, contributing to its unique chemical reactivity and biological activity.
Enzyme Inhibition
Research indicates that 4-Benzyl-1-(2-nitrophenyl)piperidine exhibits potential as an enzyme inhibitor. The nitrophenyl group may interact with specific enzymes, blocking their active sites and inhibiting their function. This mechanism is crucial for developing therapeutic agents targeting various diseases, including cancer and inflammatory conditions.
Antiviral Properties
Studies have highlighted the compound's antiviral activity, particularly against influenza viruses. It has been shown to inhibit hemagglutinin-mediated membrane fusion, a critical step in viral entry into host cells. The binding interactions between the compound and viral proteins suggest a novel mechanism that could be leveraged for antiviral drug development .
Case Study 1: Antiviral Activity Against Influenza
A study focused on the structure-activity relationship (SAR) of N-benzylpiperidine derivatives found that specific substitutions significantly enhance antiviral efficacy against H1N1 viruses. The presence of the benzyl moiety was critical for maintaining activity, suggesting that 4-Benzyl-1-(2-nitrophenyl)piperidine could serve as a scaffold for further antiviral development .
Case Study 2: Enzyme Inhibition Mechanism
In another investigation, researchers explored the enzyme inhibition properties of piperidine derivatives. They found that modifications to the piperidine ring could lead to enhanced binding affinities for target enzymes involved in disease processes. This highlights the potential of 4-Benzyl-1-(2-nitrophenyl)piperidine in drug design aimed at enzyme modulation .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
